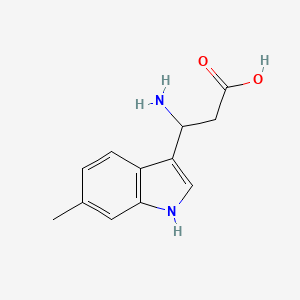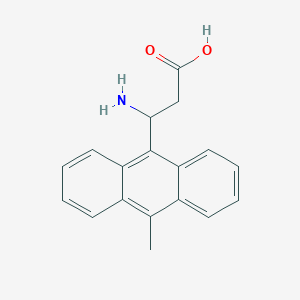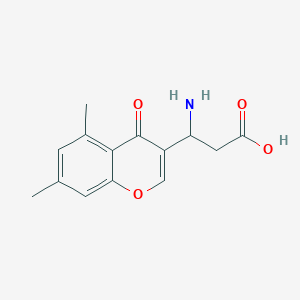
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL is a chemical compound known for its unique structure and potential applications in various fields. This compound features an aniline group attached to a propanol backbone, with an allyl ether substituent. Its molecular formula is C12H17NO2, and it has a molecular weight of approximately 207.27 g/mol .
Preparation Methods
The synthesis of 1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL can be achieved through several routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine. This reaction is typically carried out in an aqueous medium, resulting in high yields of optically pure amino keto ethers . The reaction conditions include stirring the mixture at room temperature for 24 hours, followed by extraction and purification using column chromatography .
Chemical Reactions Analysis
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, while the allyl ether group can undergo nucleophilic substitution.
Mannich Reaction: This compound can be involved in Mannich reactions, forming aminoalkylated products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL involves its interaction with molecular targets and pathways. For instance, it can act as a β2-adrenergic receptor antagonist, inhibiting downstream signaling pathways activated by epinephrine. This inhibition affects processes such as adenylyl cyclase activation and intracellular cAMP levels .
Comparison with Similar Compounds
1-(PHENYLAMINO)-3-(PROP-2-EN-1-YLOXY)PROPAN-2-OL can be compared with similar compounds such as:
1-(Benzyloxy)propan-2-one: Used in similar Mannich reactions.
3-[(Pent-2-yn-1-yl)oxy]aniline: Another compound used in enantioselective aminomethylation reactions.
2-(1-Methylethenyl)aniline: Known for its use in various organic synthesis reactions.
Properties
CAS No. |
78752-13-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-anilino-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-8-15-10-12(14)9-13-11-6-4-3-5-7-11/h2-7,12-14H,1,8-10H2 |
InChI Key |
CJXSOYVNHRRWGH-UHFFFAOYSA-N |
SMILES |
C=CCOCC(CNC1=CC=CC=C1)O |
Canonical SMILES |
C=CCOCC(CNC1=CC=CC=C1)O |
Key on ui other cas no. |
78752-13-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Amino-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]propanoic acid](/img/structure/B1660478.png)
![3-Amino-3-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]propanoic acid](/img/structure/B1660479.png)

![3-Amino-3-[3-(4-tert-butylphenoxy)phenyl]propanoic acid](/img/structure/B1660481.png)

![3-Amino-3-[4-[3-(dimethylamino)propoxy]phenyl]propanoic acid](/img/structure/B1660483.png)


